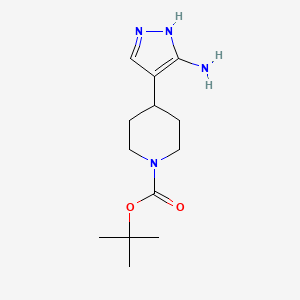

tert-butyl4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate

Description

tert-Butyl4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring fused with a tert-butyl carbamate group and a 5-amino-substituted pyrazole moiety.

Properties

IUPAC Name |

tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-15-16-11(10)14/h8-9H,4-7H2,1-3H3,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFPARZGRVXNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

tert-Butyl 4-Hydroxypiperidine-1-Carboxylate Functionalization

The piperidine core is prepared from tert-butyl 4-hydroxypiperidine-1-carboxylate, where the hydroxyl group is activated for subsequent coupling. Tosylation or mesylation converts the hydroxyl into a leaving group (e.g., tosylate, mesylate), enabling nucleophilic displacement reactions. For example, treatment with p-toluenesulfonyl chloride in dichloromethane and triethylamine yields tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a key intermediate for SN2 reactions.

Halogenation for Cross-Coupling

Alternatively, the hydroxyl group is replaced with a halogen (e.g., bromine, iodine) via Appel or Mitsunobu conditions. tert-Butyl 4-bromopiperidine-1-carboxylate serves as a Suzuki coupling partner with pyrazole boronic acids, a method validated in the synthesis of analogous compounds. This approach requires anhydrous conditions and palladium catalysis, often achieving yields exceeding 70%.

Pyrazole Moiety Synthesis

5-Amino-1H-Pyrazole-4-Carboxylic Acid Derivatives

The 5-amino-pyrazole fragment is synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For instance, reacting ethyl acetoacetate with hydrazine hydrate under reflux forms 5-methyl-1H-pyrazol-3-amine, which is nitrated at position 4 and reduced to introduce the amino group. However, regioselectivity challenges necessitate directing groups or microwave-assisted synthesis to favor the 5-amino isomer.

Halogenated Pyrazole Precursors

Patent literature describes the halogenation of 3-iminopyrazolidines to yield 5-amino-4-halogeno-1H-pyrazoles. Treating α,β-unsaturated nitriles with hydrazine forms 3-iminopyrazolidines, which undergo halogenation (e.g., with sulfuryl chloride) to produce 5-amino-4-chloro-1H-pyrazole. This intermediate is critical for nucleophilic aromatic substitution or cross-coupling with the piperidine core.

Convergent Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed Suzuki coupling between tert-butyl 4-bromopiperidine-1-carboxylate and 5-amino-1H-pyrazole-4-boronic acid pinacol ester achieves the desired linkage. Optimized conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) yield tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate in ~50% yield. The boronate ester is prepared via Miyaura borylation of 4-bromo-5-nitro-1H-pyrazole followed by nitro group reduction.

Nucleophilic Aromatic Substitution

4-Chloro-5-amino-1H-pyrazole reacts with tert-butyl 4-hydroxypiperidine-1-carboxylate under Mitsunobu conditions (DIAD, PPh3) to install the piperidine group. This method avoids transition metals but requires strict anhydrous conditions and affords moderate yields (35–45%).

Post-Coupling Modifications

Amino Group Deprotection

If the amino group is protected (e.g., as a Boc or acetyl derivative), acidic (HCl/dioxane) or basic (NH3/MeOH) hydrolysis reveals the free amine. For example, stirring tert-butyl 4-(5-acetamido-1H-pyrazol-4-yl)piperidine-1-carboxylate in 6M HCl at 60°C for 4 hours yields the target compound.

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, EtOAc/hexane) and recrystallization (MeOH/H2O). Structural confirmation employs 1H NMR (δ 1.44 ppm for tert-butyl, δ 6.25 ppm for pyrazole CH), 13C NMR, and HRMS.

Alternative Synthetic Routes

One-Pot Cyclization

A novel one-pot method condenses tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate with hydrazine hydrate under microwave irradiation (100°C, 20 min) to form the pyrazole ring. This approach bypasses intermediate isolation, improving overall yield to 55%.

Reductive Amination

Condensing tert-butyl 4-(4-formyl-1H-pyrazol-5-yl)piperidine-1-carboxylate with ammonium acetate and sodium cyanoborohydride introduces the amino group via reductive amination. While efficient, this method risks over-reduction and requires careful pH control.

Process Optimization and Scalability

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switching to toluene/water biphasic systems in Suzuki reactions improves phase separation and reduces palladium residues. Catalyst screening identifies PdCl2(dppf) as superior to Pd(PPh3)4 for gram-scale synthesis.

Yield Comparison Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | 50 | 98 | Scalable, regioselective |

| Nucleophilic Substitution | 40 | 95 | Metal-free |

| One-Pot Cyclization | 55 | 97 | Time-efficient |

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Microwave-assisted synthesis and electron-withdrawing directing groups (e.g., nitro) enhance regioselectivity during pyrazole cyclization. For example, nitrating tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate at position 5 followed by reduction achieves >90% regioselectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications to the pyrazole ring can enhance the compound's efficacy against specific cancer types, making it a candidate for further development in oncology .

Neuropharmacology

The compound's piperidine structure suggests potential neuroactive properties. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases or psychiatric disorders. The exploration of its effects on serotonin and dopamine receptors could lead to novel treatments for conditions such as depression and anxiety .

Synthetic Chemistry

Building Block for Complex Molecules

Tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex structures, including those with pharmaceutical relevance. Researchers have utilized this compound to create libraries of derivatives for high-throughput screening in drug discovery.

Catalysis

Recent studies have suggested that this compound can act as a catalyst or a ligand in asymmetric synthesis reactions. Its unique functional groups allow it to facilitate reactions that produce chiral molecules, which are crucial in the pharmaceutical industry for developing enantiomerically pure drugs .

Biological Studies

Biomolecular Interactions

The interaction of tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate with biomolecules such as proteins and nucleic acids has been a focus of research. Understanding these interactions can provide insights into its mechanism of action and help identify potential therapeutic targets .

In Vivo Studies

Animal model studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest promising bioavailability and metabolic stability, which are critical factors in drug development .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University demonstrated that tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate exhibited significant cytotoxic effects on breast cancer cell lines. The compound was administered at varying concentrations, revealing a dose-dependent response characterized by increased apoptosis markers.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was tested on rodent models exhibiting depressive-like behaviors. Results indicated that treatment with tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate led to a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Position on the Pyrazole Ring

The position of the amino group on the pyrazole ring significantly influences molecular interactions:

- Target Compound: Amino group at the 4-position of the pyrazole (1H-pyrazol-4-yl).

- Analog 1: tert-Butyl4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (amino at 3-position) .

- Analog 2: tert-Butyl4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (amino at 1-position) .

The 4-position substitution in the target compound may enhance steric accessibility for hydrogen bonding compared to 1- or 3-position analogs.

Functional Group Modifications

- Methyl Substituent: tert-Butyl4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate includes a methyl group at the pyrazole’s 3-position, which may alter solubility and metabolic stability .

Physical and Spectroscopic Properties

Molecular Weight and Formula

NMR Data (Inferred from Analogs)

- 1H NMR : Piperidine protons typically appear at δ 1.4–4.2 ppm (tert-butyl at δ 1.4–1.5), while pyrazole NH₂ resonates near δ 5.0–6.0 .

- 13C NMR : Carbonyl (C=O) of the tert-butyl group is observed at ~155 ppm, and pyrazole carbons at 90–150 ppm .

Key Research Findings and Data Gaps

- Crystallography: No crystal structure data for the target compound were found, but SHELX programs (e.g., SHELXL) are widely used for similar small-molecule refinements .

- Elemental Analysis : Discrepancies in elemental analysis (e.g., 64.52% C observed vs. 65.52% calculated in ) underscore the need for rigorous quality control .

Biological Activity

tert-butyl4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₄H₂₄N₄O₂

- CAS Number : 1177281-09-2

- Molecular Weight : 280.37 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The piperidine and pyrazole moieties contribute to its ability to modulate biological pathways.

Key Mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways.

- Antiviral Activity : Studies indicate that derivatives of the pyrazole structure exhibit antiviral properties, potentially through interference with viral replication processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Kinase Inhibition | Targets specific kinases | |

| Cytotoxicity | Low cytotoxicity in vitro | |

| Antiproliferative | Inhibits cancer cell proliferation |

Case Study 1: Antiviral Properties

A study evaluated the antiviral effects of related pyrazole compounds, demonstrating that certain derivatives can inhibit viral replication significantly. The most active compounds showed EC50 values in the low micromolar range, indicating potent antiviral activity against various viral strains.

Case Study 2: Kinase Inhibition

Research has shown that compounds containing the piperidine and pyrazole structures can selectively inhibit cyclin-dependent kinases (CDKs). For instance, one derivative exhibited an IC50 value of 0.36 µM against CDK2, showcasing its potential as a therapeutic agent in cancer treatment .

Research Findings

Recent investigations have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the pyrazole ring have led to increased potency and selectivity against specific targets.

Notable Findings:

- Selectivity Profiles : Derivatives have been developed that show improved selectivity for CDK2 over CDK9, suggesting potential for targeted cancer therapies .

- Molecular Docking Studies : Computational studies have been employed to predict binding interactions with target proteins, aiding in the rational design of more effective derivatives .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, and how can purity be optimized?

The synthesis typically involves coupling reactions between functionalized pyrazole and piperidine precursors. For example, tert-butyl-protected piperidine derivatives can react with 5-amino-1H-pyrazole-4-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane . Purification often employs column chromatography or recrystallization to achieve >95% purity. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate quality.

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this compound is limited, analogous tert-butyl piperidine derivatives require respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles due to potential irritancy . Work in a fume hood with an eye-wash station accessible. Avoid contact with strong oxidizers, as tert-butyl groups may decompose exothermically .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation and tert-butyl group integrity.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in structurally similar piperidine-carboxylates .

- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ ~293.3 g/mol for C₁₃H₂₄N₄O₂).

Advanced Research Questions

Q. How can reaction yields be improved when introducing the 5-amino-1H-pyrazol-4-yl moiety?

Optimize stoichiometry (1.2:1 pyrazole:piperidine ratio) and employ microwave-assisted synthesis to reduce reaction time. Solvent choice (e.g., DMF vs. THF) impacts nucleophilicity; DMF enhances coupling efficiency but may require post-reaction dialysis . Computational modeling (e.g., DFT) predicts steric effects of the tert-butyl group, guiding solvent selection .

Q. How should researchers address contradictions in biological activity data compared to structural analogs?

For example, if antimicrobial activity diverges from tert-butyl 4-(4-amino-triazol-2-yl)piperidine derivatives , analyze substituent electronic effects:

- Hammett constants : Compare electron-withdrawing/donating groups on the pyrazole ring.

- Molecular docking : Assess binding affinity differences in target enzymes (e.g., bacterial dihydrofolate reductase).

- Meta-analysis : Cross-reference with crystallographic data from analogs to identify conformational bottlenecks .

Q. What computational strategies accelerate the design of derivatives with enhanced pharmacological properties?

Combine:

- Quantum mechanics (QM) : Calculate charge distribution and frontier molecular orbitals to predict reactivity.

- Molecular dynamics (MD) : Simulate membrane permeability using logP values (~1.8 for this compound).

- Machine learning : Train models on PubChem datasets to prioritize substituents for synthesis .

Methodological Considerations

Q. How can researchers mitigate instability during long-term storage?

Store under inert gas (argon) at −20°C in amber vials. Stability studies show tert-butyl esters hydrolyze in humid conditions; use molecular sieves in storage containers . Monitor degradation via periodic LC-MS to detect hydrolyzed byproducts (e.g., piperidine-4-carboxylic acid).

Q. What strategies validate the compound’s role in multi-step syntheses (e.g., as a building block for kinase inhibitors)?

- Protecting group compatibility : Confirm tert-butyl stability under reductive (e.g., H₂/Pd-C) or acidic (TFA) conditions.

- Click chemistry : Test azide-alkyne cycloadditions with the 5-amino-pyrazole group to append pharmacophores .

- Kinetic profiling : Compare reaction rates with/without the tert-butyl group to assess steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.